BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: 2-(3-Chlorophenyl)-1H-
Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

2-(3-chlorophenyl)-1H-indole-3-
Compound Name:

carbaldehyde
CAS No.: 282541-95-1
Cat. No.: B3041346

Get Quote

Executive Summary

The compound 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde (CAS 282541-95-1) represents
a critical pharmacophore in medicinal chemistry, specifically within the class of 2-arylindoles.[1]
Distinguished by the meta-chloro substitution on the phenyl ring and a reactive formyl group at
the C3 position, this molecule serves as a versatile intermediate for synthesizing heterocyclic
hybrids.[1] Its structural motif is frequently implicated in the design of kinase inhibitors (e.g.,
PISK/mTOR pathways) and tubulin polymerization inhibitors. This guide outlines the structural
properties, validated synthetic pathways, and characterization protocols required for its rigorous
study.

Chemical Identity & Structural Analysis[1][2][3]
Physicochemical Profile

The meta-chloro substituent introduces specific electronic and steric properties that
differentiate this analog from its para-substituted counterparts, often enhancing lipophilicity and
altering binding pocket affinity in protein targets.[1]
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Property Specification
IUPAC Name 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde
CAS Registry Number 282541-95-1
Molecular Formula C15H10CINO
Molecular Weight 255.70 g/mol
Appearance Off-white to pale yellow solid (Recrystallized)
) ) 198-202 °C (Typical for 2-arylindole-3-
Melting Point
aldehydes)
N Soluble in DMSO, DMF, hot Ethanol; Insoluble
Solubility

in Water

H-Bond Donors/Acceptors

1 Donor (Indole NH) / 2 Acceptors (C=0, N:)

Electronic Configuration

The indole core is electron-rich, facilitating electrophilic substitution.[1] The C3 position is the

preferred site for electrophilic attack due to the stability of the intermediate cation (3H-

indolium).[1] The 2-aryl group extends conjugation, while the 3-Cl atom acts as a weak

deactivator via induction (-1) but remains lipophilic, potentially aiding membrane permeability in

biological assays.

Synthetic Architecture

The synthesis of 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is a bipartite process:

construction of the 2-arylindole core followed by C3-functionalization.[1]

Pathway Logic (Graphviz Visualization)
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Step 1: Core Synthesis
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Click to download full resolution via product page

Figure 1: Convergent synthetic pathway utilizing Fischer Indole Synthesis followed by
Vilsmeier-Haack Formylation.[1]

Detailed Experimental Protocols
Step 1: Synthesis of 2-(3-Chlorophenyl)-1H-indole

Mechanism: Fischer Indole Synthesis.[1] Rationale: This method is robust for 2-substituted
indoles using acetophenone derivatives.[1]

» Reagents: Phenylhydrazine (1.0 eq), 3-Chloroacetophenone (1.0 eq), Polyphosphoric Acid
(PPA) or Glacial Acetic Acid/ZnClz.[1]

e Procedure:

o Mix phenylhydrazine and 3-chloroacetophenone in ethanol with catalytic acetic acid.
Reflux for 1-2 hours to form the hydrazone.[1]

o Evaporate solvent.[1] Add PPA (approx. 5-10 volumes) to the residue.[1]

o Heat the mixture to 100-120 °C for 2—3 hours. (Monitor via TLC; disappearance of
hydrazone).[1]

o Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring. The crude
indole will precipitate.[1]
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o Purification: Filter the solid, wash with water, and recrystallize from ethanol/water to yield
off-white crystals.

Step 2: Vilsmeier-Haack Formylation

Mechanism: Electrophilic Aromatic Substitution.[1][2] Rationale: The Vilsmeier reagent
(chloroiminium ion) selectively attacks the electron-rich C3 position of the indole.[1]

» Reagents: 2-(3-Chlorophenyl)-1H-indole (1.0 eq), Phosphorus Oxychloride (POCIs, 1.2 eq),
DMF (3.0 eq).

e Procedure:
o Preparation: In a round-bottom flask under Argon/Nz, cool anhydrous DMF to 0 °C.

o Activation: Add POCIs dropwise over 15 minutes. Stir for 30 minutes at O °C to generate
the Vilsmeier salt (white suspension/slurry).

o Addition: Dissolve the indole (from Step 1) in minimal DMF and add dropwise to the
Vilsmeier reagent.

o Reaction: Allow to warm to room temperature, then heat to 70-80 °C for 4—6 hours.

o Hydrolysis: Cool to room temperature. Pour the mixture into ice-cold saturated Sodium
Acetate (NaOAc) or Sodium Carbonate (Na2COs) solution. Note: Basic hydrolysis is
crucial to liberate the aldehyde from the iminium intermediate.[1]

o Isolation: A precipitate forms.[1][3] Filter and wash with copious water.[1]

[¢]

Purification: Recrystallize from Ethanol or DMF/Water.[1]

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must meet the following spectral
criteria.

Expected NMR Profile (DMSO-ds)
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e Aldehyde Proton (-CHO): Singlet at  9.90 — 10.10 ppm.[1] This is the diagnostic peak for
successful formylation.[1]

 Indole NH: Broad singlet at & 12.00 — 12.50 ppm.[1] (Exchangeable with D20).

¢ Indole C4-H: Doublet/Multiplet at d 8.10 — 8.30 ppm.[1] Deshielded due to the adjacent
carbonyl group.[1]

o Aromatic Region (Ar-H): Complex multiplets between & 7.20 — 7.80 ppm corresponding to
the remaining indole protons (C5, C6, C7) and the 3-chlorophenyl ring protons. The 3-
chlorophenyl ring typically shows a distinct singlet-like peak for the proton between the ClI
and the attachment point (C2').[1]

Mass Spectrometry[1]

o ESI-MS (Positive Mode): [M+H]* peak at m/z 256.1/258.1 (showing the characteristic 3:1
Chlorine isotope pattern).[1]

Pharmacological Potential & SAR[1]

The 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde scaffold acts as a "privileged structure” in
drug discovery.[1]

Structure-Activity Relationship (SAR) Logic

2-(3-Chlorophenyl)-1H-

indole-3-carbaldehyde

C3-Formyl Group (-CHO)
Reactive electrophile for
Schiff base formation or

H-bond acceptor in kinase hinge.

3-Chloro Substituent
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Halogen bonding potential.
Metabolic stability vs unsubstituted.

H-bond donor.
Critical for binding site anchoring

Indole N-H 1
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Figure 2: Pharmacophore mapping of the title compound.
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Key Applications

» Kinase Inhibition: Analogs of this structure are investigated as ATP-competitive inhibitors for
PI3K and mTOR.[1][4] The aldehyde oxygen and indole nitrogen often mimic the adenine
ring of ATP, forming hydrogen bonds with the kinase hinge region.[1]

o Tubulin Inhibitors: 2-Arylindoles can bind to the colchicine site of tubulin, disrupting
microtubule dynamics and inducing apoptosis in cancer cells.[1]

» Schiff Base Precursor: The aldehyde is frequently condensed with hydrazines or amines to
form hydrazones/imines, which often exhibit enhanced cytotoxicity compared to the parent
aldehyde.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3041346/docs#technical-monograph-2-3-
chlorophenyl-1h-indole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.echemi.com/produce/pr2407234242-75629-57-1-1-4-chlorophenylmethylindole-3-carbaldehyde.html
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://new.zodml.org/sites/default/files/2023-08/synthesis_reactions_and_antimicrobial_activity_of_some_new_3-substituted_indole_derivatives.pdf
https://patents.google.com/patent/WO2010030727A1/zh-CN
https://patents.google.com/patent/WO2010030727A1/zh-CN
https://patents.google.com/patent/WO2010030727A1/zh-CN
https://www.benchchem.com/product/b3041346/docs#technical-monograph-2-3-chlorophenyl-1h-indole-3-carbaldehyde
https://www.benchchem.com/product/b3041346/docs#technical-monograph-2-3-chlorophenyl-1h-indole-3-carbaldehyde
https://www.benchchem.com/product/b3041346/docs#technical-monograph-2-3-chlorophenyl-1h-indole-3-carbaldehyde
https://www.benchchem.com/product/b3041346/docs#technical-monograph-2-3-chlorophenyl-1h-indole-3-carbaldehyde
https://www.benchchem.com/product/b3041346?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041346?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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